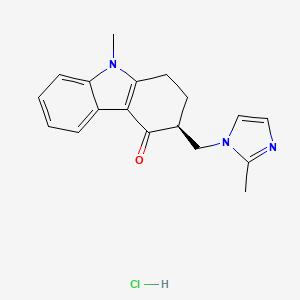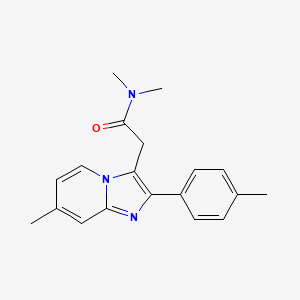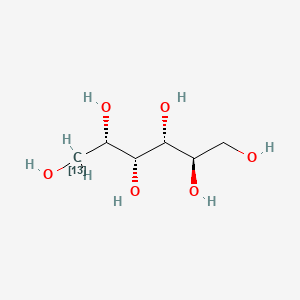
D-(1-(13)C)glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(1-(13)C)glucitol, also known as D-Sorbitol-1-13C or 13C Labeled D-sorbitol, is a stable isotope-labeled compound . It is a glucitol in which the carbon at position 1 is the 13C isotope . It is a sugar alcohol that is used as a sweetener or humectant .
Molecular Structure Analysis
The molecular formula of this compound is C5 [13C]H14O6 . The InChI string isInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 . The SMILES string is OCC@HC@@HC@HC@@H[13CH2]O . Physical and Chemical Properties Analysis
This compound is a solid substance . The optical activity is [α]25/D +101°, c = 0.5 in acidified ammonium molybdate . The melting point is 98-100 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Diabetes Diagnosis and Monitoring :
- A simple method for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase was developed, which is relevant for diagnosing diabetes mellitus (Yabuuchi et al., 1989).
- The urinary excretion of 1,5-anhydro-D-glucitol accompanying glucose excretion in diabetic patients was studied, indicating its potential as a biomarker for diabetes (Akanuma et al., 1988).
Glucitol in Biological Structures and Processes :
- Research on the biosynthesis of bacterial cellulose from glucose specifically deuterated at C-6 was conducted, which involved the conversion of the material into glucitol hexaacetate and analyzed by NMR and mass spectrometry (Gagnaire & Taravel, 1975).
Cellular Transport and Mechanisms :
- The transport of 1,5-anhydro-D-glucitol into human polymorphonuclear leukocytes was investigated, suggesting involvement in cellular transport systems (Okuno et al., 1992).
- A study on the Na(+)-dependent uptake of 1,5-anhydro-D-glucitol in kidney epithelial cells indicated its mediation by the Na+/D-glucose cotransport system (Saito et al., 1996).
Potential Therapeutic Applications :
- An enzyme sensor for measurement of 1,5-anhydro-D-glucitol utilizing a novel marine bacterial glucose dehydrogenase was constructed, indicating its potential application in diabetes management (Sode et al., 1994).
Crystallography and Chemical Analysis :
- The determination of the crystal structure of the A form of D-glucitol by neutron and X-ray diffraction was performed, contributing to the understanding of its molecular structure (Park et al., 1971).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
D-Glucitol-1-13C plays a role in several biochemical reactions. It is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Cellular Effects
It is known that glucose-like metabolites, such as D-Glucitol-1-13C, can have significant effects on cellular function . For instance, it has been suggested that D-Glucitol-1-13C can inhibit the cellular entry of SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of D-Glucitol-1-13C involves its interaction with various biomolecules. For instance, it has been shown to interact with the S2 subunit HR1 domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the virus-cell membrane fusion process and inhibiting the entry of the virus into the host cell .
Temporal Effects in Laboratory Settings
It is known that D-Glucitol-1-13C is structurally stable and does not undergo significant degradation over time .
Dosage Effects in Animal Models
It has been shown that supplementation of a similar compound, 1,5-AG, can significantly inhibit SARS-CoV-2 infection in diabetic mice .
Metabolic Pathways
D-Glucitol-1-13C is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Transport and Distribution
It is known that 1,5-AG, a structurally similar compound, can be transported freely into and out of cells due to a concentration gradient .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-AVUGZHLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746574 |
Source


|
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-93-5 |
Source


|
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

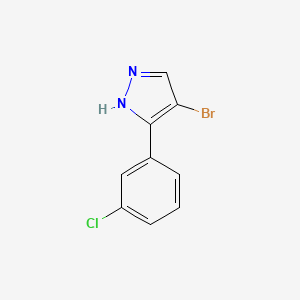

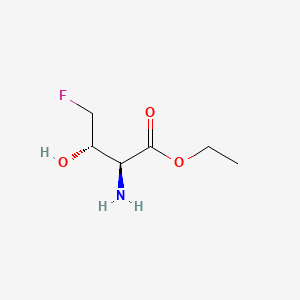
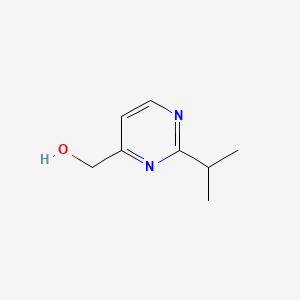

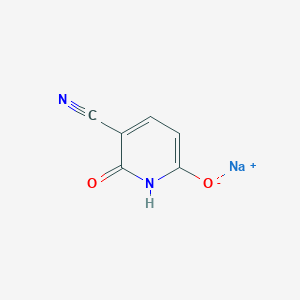
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)

